3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride
Description
3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position of the piperidine ring, a methyl group at the 1-position, and an amine group at the 4-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound’s unique structure contributes to its physicochemical properties, such as increased metabolic stability and binding affinity, which are critical in drug design .
Properties
Molecular Formula |
C6H13ClF2N2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3,3-difluoro-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-3-2-5(9)6(7,8)4-10;/h5H,2-4,9H2,1H3;1H |
InChI Key |
LSWKVSKSMHMHPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Fluorine Substitutions
(a) 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride
- Structure: Mono-fluoro substitution at the 3-position (vs. di-fluoro in the target compound).
- Application : Used in neurological research due to its amine functionality .
(b) (R/S)-3,3-Difluoro-1-methylpiperidin-4-amine Dihydrochloride
- Structure : Enantiomers of the target compound with identical substituents but differing in stereochemistry.
- Impact : Stereochemistry influences chiral recognition in biological systems, affecting potency and selectivity.
- Data : Both enantiomers (ABF13609 and ABF13618) are synthesized for structure-activity relationship studies .
(c) trans-3-Fluoro-4-methoxypiperidine Hydrochloride
- Structure : Methoxy group at the 4-position instead of an amine.
- Application : Explored as a building block for kinase inhibitors .
Analogues with Aromatic Substituents
(a) 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride
- Structure : Incorporates a trifluoromethylbenzyl group at the 3-position.
- Impact : The bulky, lipophilic benzyl group enhances membrane permeability but may reduce solubility.
- Application : Intermediate in synthesizing CNS-targeting agents .
(b) 1-(3-Methoxyphenyl)piperidin-4-amine Hydrochloride
- Structure : Aromatic methoxyphenyl substituent at the 1-position.
- Data : Molecular weight 242.75 g/mol; used in antidepressant research .
Salt Forms and Stability
- Dihydrochloride Salts : Common among fluorinated piperidines (e.g., 1-[3-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride) to improve solubility and stability. The target compound’s dihydrochloride form ensures better bioavailability compared to free bases .
- Monohydrochloride Variants: Compounds like benzydamine hydrochloride () show reduced solubility, highlighting the importance of salt selection in formulation.
Key Differences and Implications
- Fluorination: Difluoro substitution (vs. mono-fluoro or non-fluorinated analogues) enhances electronegativity and metabolic stability.
- Substituent Bulk : Trifluoromethylbenzyl groups (e.g., in ) increase lipophilicity but may hinder blood-brain barrier penetration compared to the target compound’s compact structure.
- Chirality : Enantiomers of the target compound () demonstrate the importance of stereochemistry in optimizing drug efficacy and safety.
Q & A
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Dose-response curves : Test across 5+ cell lines (e.g., HEK293, HepG2) to identify lineage-specific effects.
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements .
- Transcriptomics : Perform RNA-seq to identify pathways correlated with sensitivity (e.g., oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
